molecular formula C20H34O2 B13760137 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol CAS No. 7642-54-8

7alpha-Methyl-5alpha-androstane-3beta,17beta-diol

Cat. No.: B13760137
CAS No.: 7642-54-8
M. Wt: 306.5 g/mol
InChI Key: ABKKSPPWUYAREL-NZPOWLKHSA-N
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Preparation Methods

The synthesis of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves multiple steps, including acetylation, reduction, ring-opening, oxidation, elimination, oximation, rearrangement, hydrolysis, and addition reactions . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

7alpha-Methyl-5alpha-androstane-3beta,17beta-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7alpha-Methyl-5alpha-androstane-3beta,17beta-diol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by binding to these receptors, leading to the activation or inhibition of specific signaling pathways. This compound has been implicated as a regulator of gonadotropin secretion and has effects on the HPA axis, mediated by estrogen receptor beta (ERbeta) .

Comparison with Similar Compounds

7alpha-Methyl-5alpha-androstane-3beta,17beta-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and its distinct effects on androgen receptors and signaling pathways.

Properties

CAS No.

7642-54-8

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(3S,5S,7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20+/m1/s1

InChI Key

ABKKSPPWUYAREL-NZPOWLKHSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C)O

Canonical SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)O)C)O

Origin of Product

United States

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